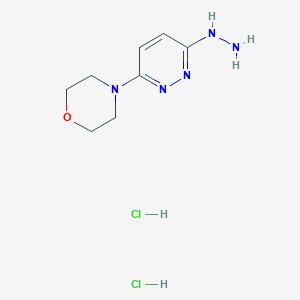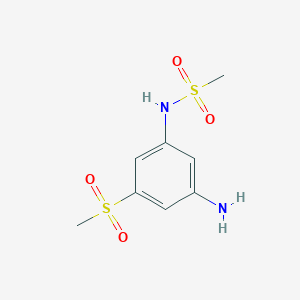
4-Methoxymethyl-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(Methoxymethyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxymethyl-indole typically involves the introduction of a methoxymethyl group to the indole ring. One common method is the reaction of indole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 4-(Methoxymethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-(formylmethyl)-1H-indole, while reduction can produce 4-(hydroxymethyl)-1H-indole .
科学的研究の応用
4-(Methoxymethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and dyes
作用機序
The mechanism of action of 4-Methoxymethyl-indole involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
- 4-(Hydroxymethyl)-1H-indole
- 4-(Formylmethyl)-1H-indole
- 4-(Methoxymethyl)-1H-pyrrole
Comparison: 4-(Methoxymethyl)-1H-indole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. Compared to 4-(hydroxymethyl)-1H-indole, the methoxymethyl derivative is more lipophilic, enhancing its ability to penetrate cell membranes. Additionally, the methoxymethyl group can undergo specific chemical reactions that are not possible with the hydroxymethyl group .
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
4-(methoxymethyl)-1H-indole |
InChI |
InChI=1S/C10H11NO/c1-12-7-8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,7H2,1H3 |
InChIキー |
JPONOTGMJUOKCE-UHFFFAOYSA-N |
正規SMILES |
COCC1=C2C=CNC2=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[4-(1H-imidazol-1-yl)phenoxy]propanol](/img/structure/B8425240.png)



![1-(1,4-dioxaspiro[4.5]dec-8-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8425253.png)


